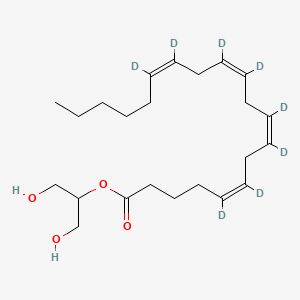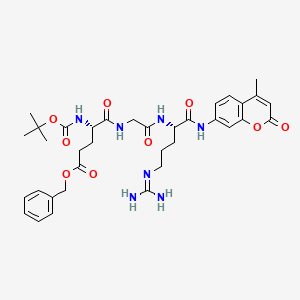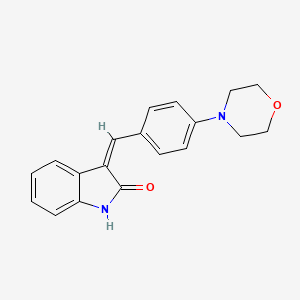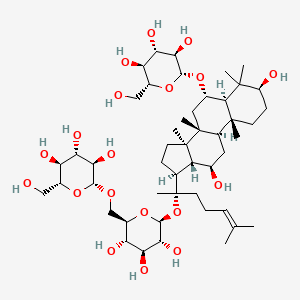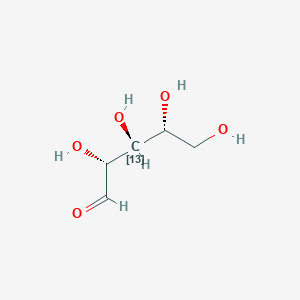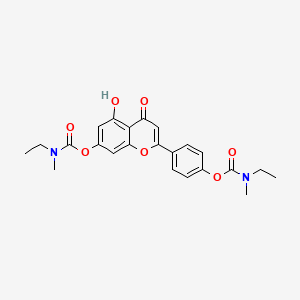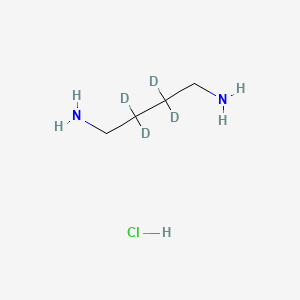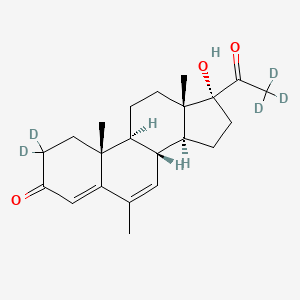
Megestrol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Megestrol-d5: is a deuterated form of Megestrol, a synthetic progestin. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Megestrol. The deuterium labeling helps in tracing the compound in biological systems without altering its pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Megestrol-d5 involves the deuteration of Megestrol. One common method includes the use of deuterated reagents in the hydrogenation process. For instance, Megestrol can be reacted with deuterium gas in the presence of a palladium catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure the purity and consistency of the deuterated compound. The use of high-pressure reactors and advanced purification techniques like chromatography is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Megestrol-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Halogenation and other substitution reactions can be performed on the steroid nucleus.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include hydroxylated, halogenated, and reduced derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Megestrol-d5 is used as a tracer in chemical studies to understand the reaction mechanisms and pathways of Megestrol. The deuterium labeling helps in distinguishing the compound from other similar molecules in complex mixtures .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of Megestrol. It helps in identifying the metabolic pathways and the enzymes involved in the biotransformation of the compound .
Medicine: this compound is used in clinical studies to evaluate the efficacy and safety of Megestrol in treating conditions like anorexia, cachexia, and certain cancers. The deuterated compound helps in accurately measuring the drug levels in biological samples .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new formulations of Megestrol. It helps in understanding the stability and bioavailability of the drug in different formulations .
Wirkmechanismus
Megestrol-d5, like Megestrol, exerts its effects by binding to the progesterone receptors in the body. This binding leads to the activation of specific genes that regulate various physiological processes. The compound also inhibits the release of luteinizing hormone from the pituitary gland, which in turn reduces the production of sex hormones .
Molecular Targets and Pathways:
Progesterone Receptors: this compound binds to these receptors to exert its progestational effects.
Luteinizing Hormone Inhibition: The compound inhibits the release of this hormone, affecting the reproductive system.
Vergleich Mit ähnlichen Verbindungen
Megestrol: The non-deuterated form of Megestrol-d5.
Megestrol-d3: Another deuterated form with three deuterium atoms.
Hydroxyprogesterone: A similar progestin used in various medical applications.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The deuterium atoms do not alter the pharmacological properties of the compound but provide a distinct marker for tracing and analysis .
Eigenschaften
Molekularformel |
C22H30O3 |
|---|---|
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17R)-2,2-dideuterio-17-hydroxy-6,10,13-trimethyl-17-(2,2,2-trideuterioacetyl)-1,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16-,17+,18+,20-,21+,22+/m1/s1/i2D3,5D2 |
InChI-Schlüssel |
VXIMPSPISRVBPZ-BZOIHYCQSA-N |
Isomerische SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C)[2H] |
Kanonische SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


